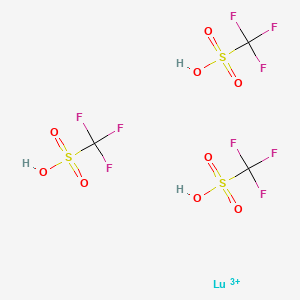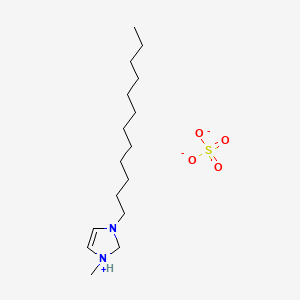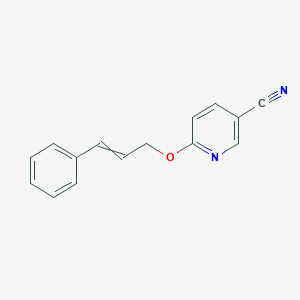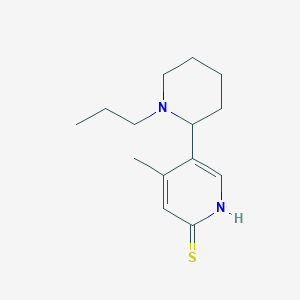![molecular formula C12H13FN2O3 B11824049 4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine](/img/structure/B11824049.png)
4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine is an organic compound with the molecular formula C12H13FN2O3 It is a derivative of morpholine, a heterocyclic amine, and contains a fluoro-substituted phenyl ring with a nitroethenyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-[2-Fluor-4-(2-Nitroethenyl)phenyl]morpholin umfasst typischerweise die folgenden Schritte:
Nitrierung: Der Ausgangsstoff, 2-Fluor-4-nitrophenyl, wird einer Nitrierung unterzogen, um die Nitrogruppe einzuführen.
Vinylierung: Die nitro-substituierte Verbindung wird dann einer Vinylierungsreaktion unterzogen, um die Nitroethenylgruppe einzuführen.
Einführung von Morpholin: Schließlich wird der Morpholinring durch eine nucleophile Substitutionsreaktion eingeführt.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können kontinuierliche Syntheseprozesse umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Diese Verfahren verwenden oft automatisierte Systeme zur Steuerung von Reaktionsbedingungen wie Temperatur, Druck und Reaktantenkonzentrationen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-[2-Fluor-4-(2-Nitroethenyl)phenyl]morpholin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppe kann oxidiert werden, um Nitroso oder andere oxidierte Derivate zu bilden.
Reduktion: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.
Substitution: Die Fluor- und Nitrogruppen können an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid werden üblicherweise verwendet.
Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen eingesetzt werden.
Hauptprodukte
Oxidation: Produkte können Nitrosoderivate oder andere oxidierte Formen umfassen.
Reduktion: Das Hauptprodukt ist das entsprechende Amin-Derivat.
Substitution: Substituierte Derivate mit verschiedenen Nucleophilen.
Wissenschaftliche Forschungsanwendungen
4-[2-Fluor-4-(2-Nitroethenyl)phenyl]morpholin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich antimikrobieller und antikanzerogener Aktivitäten.
Industrie: Verwendung bei der Entwicklung neuer Materialien und chemischer Prozesse.
5. Wirkmechanismus
Der Wirkmechanismus von 4-[2-Fluor-4-(2-Nitroethenyl)phenyl]morpholin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitroethenylgruppe kann Redoxreaktionen eingehen, was zur Bildung reaktiver Zwischenprodukte führt, die mit zellulären Komponenten interagieren können. Diese Wechselwirkungen können verschiedene biochemische Wege beeinflussen und so zu den beobachteten Wirkungen der Verbindung führen.
Wirkmechanismus
The mechanism of action of 4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine involves its interaction with specific molecular targets. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions may affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(2-Fluor-4-nitrophenyl)morpholin
- 4-(2-Fluor-4-methylphenyl)morpholin
- 4-(2-Fluor-4-chlorphenyl)morpholin
Einzigartigkeit
4-[2-Fluor-4-(2-Nitroethenyl)phenyl]morpholin ist aufgrund des Vorhandenseins sowohl eines fluor-substituierten Phenylrings als auch einer Nitroethenylgruppe einzigartig. Diese Kombination von funktionellen Gruppen verleiht eine besondere chemische Reaktivität und potenzielle biologische Aktivität und unterscheidet sie von anderen ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C12H13FN2O3 |
|---|---|
Molekulargewicht |
252.24 g/mol |
IUPAC-Name |
4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine |
InChI |
InChI=1S/C12H13FN2O3/c13-11-9-10(3-4-15(16)17)1-2-12(11)14-5-7-18-8-6-14/h1-4,9H,5-8H2 |
InChI-Schlüssel |
QESJIJTXIRIBKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C(C=C(C=C2)C=C[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R,4aR,7aS)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol](/img/structure/B11823983.png)
![3-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B11823984.png)
![Butyl({1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11823992.png)
![2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11823998.png)

![N'-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide](/img/structure/B11824002.png)




![1,1,2-Trimethyl-3-(4-sulfobutyl)benzo[E]indol-3-ium](/img/structure/B11824042.png)
